4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with a butyl side chain and an acetylamino butanoic acid moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 4-butyl-2-oxo-2H-chromen-7-ol: This step involves the cyclization of a suitable precursor, such as 4-butylphenol, with ethyl acetoacetate in the presence of a base like sodium ethoxide.
Formation of 4-butyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of the chromen-2-one is acetylated using acetic anhydride and a catalyst like pyridine.
Coupling with butanoic acid: The acetylated chromen-2-one is then coupled with butanoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetylamino group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as photoactive polymers and smart materials
Mechanism of Action
The mechanism of action of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one core structure is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid: Similar structure with a propyl side chain instead of butyl.
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Similar chromen-2-one core with a different side chain.
Uniqueness
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its butyl side chain and acetylamino butanoic acid moiety provide unique opportunities for further functionalization and application in various fields .
Properties
Molecular Formula |
C19H23NO6 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-2-3-5-13-10-19(24)26-16-11-14(7-8-15(13)16)25-12-17(21)20-9-4-6-18(22)23/h7-8,10-11H,2-6,9,12H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
KNGWRBCOASBCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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